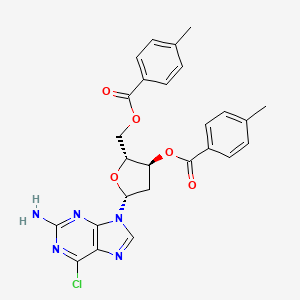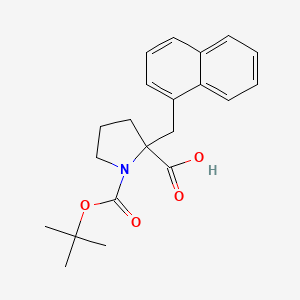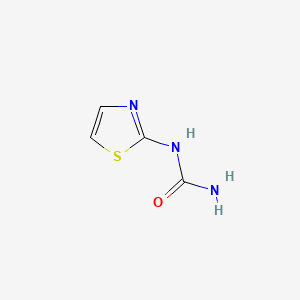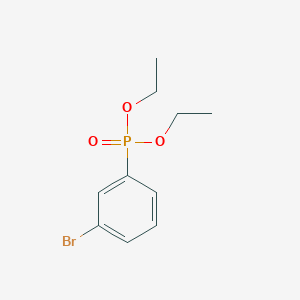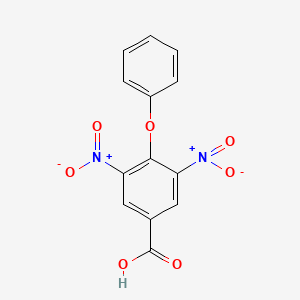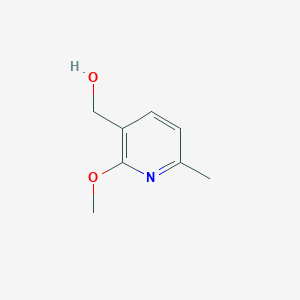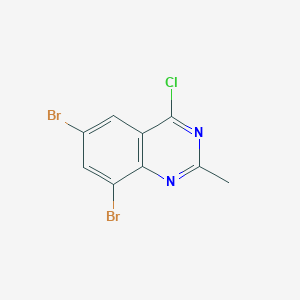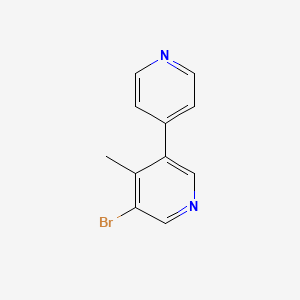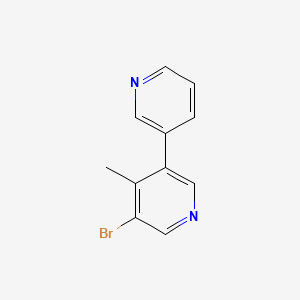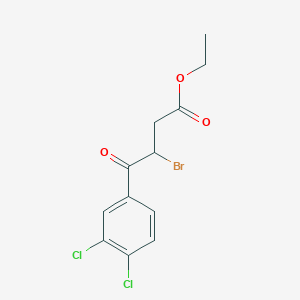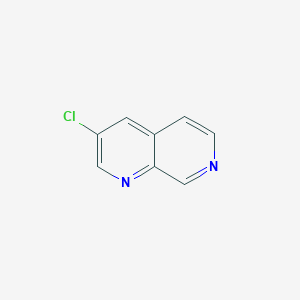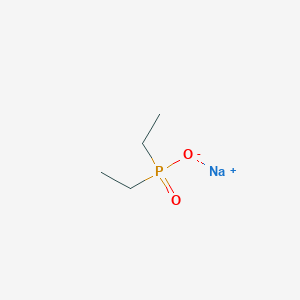
Sodium diethylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diethylphosphinate is an organophosphorus compound with the chemical formula C4H10NaO2P. It is widely recognized for its flame-retardant properties and is used in various industrial applications. This compound is particularly valued for its ability to enhance the thermal stability and flame resistance of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium diethylphosphinate can be synthesized through a gas-liquid free radical addition reaction under atmospheric pressure. This involves the reaction of ethylene and sodium hypophosphite on a gas-liquid interface, resulting in a high-purity product . Another method involves the reaction of diethyl phosphorus chloride with sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is often produced through hydrothermal synthesis. This method involves adjusting the releasing rate of aluminum ions, the molar ratio of hydroxide to aluminum ions, and the type of acid used . This process allows for the control of the morphology of the resulting product, which can range from random particles to rod-like or flower-like structures.
Análisis De Reacciones Químicas
Types of Reactions: Sodium diethylphosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while substitution reactions can produce various phosphinate derivatives.
Aplicaciones Científicas De Investigación
Sodium diethylphosphinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of flame-retardant coatings for medical devices.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which sodium diethylphosphinate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of heat and smoke . The compound interacts with the material at a molecular level, promoting the formation of cross-linking structures in the carbon layers, which enhances the material’s thermal stability .
Comparación Con Compuestos Similares
Aluminum diethylphosphinate: Similar in structure and function, but often used in combination with sodium diethylphosphinate for enhanced flame-retardant properties.
Sodium stearate: Used in combination with this compound to improve the flame-retardant properties of coatings.
Uniqueness: this compound is unique in its ability to form a stable char layer, which significantly enhances the flame resistance of materials. Its versatility in various chemical reactions and applications makes it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
35160-38-4 |
|---|---|
Fórmula molecular |
C4H11NaO2P |
Peso molecular |
145.09 g/mol |
Nombre IUPAC |
sodium;diethylphosphinate |
InChI |
InChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
Clave InChI |
LQQZCRDKYVCYAW-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].[Na+] |
SMILES canónico |
CCP(=O)(CC)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


